3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions.
Introduction of the Methyl Groups: The methyl groups at positions 3 and 6 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide or tosylate.
Coupling with the Methylphenyl Group: The final step involves coupling the benzofuran core with the methylphenyl group through an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, tosylates, nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry: In the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dimethyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide
- 3,6-dimethyl-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide
- 3,6-dimethyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the morpholine ring and the methylphenyl group may enhance its binding affinity to certain molecular targets, leading to improved biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-16-4-7-19(8-5-16)21(26-10-12-28-13-11-26)15-25-24(27)23-18(3)20-9-6-17(2)14-22(20)29-23/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,27) |
InChI Key |
RHRYGIGTWUDZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C)N4CCOCC4 |
Origin of Product |
United States |
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